molecular formula C12H10N4S B039200 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine CAS No. 113246-86-9

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B039200
CAS No.: 113246-86-9
M. Wt: 242.3 g/mol
InChI Key: HKYLLTSMUHTLBT-UHFFFAOYSA-N
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Description

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This multifunctional compound features a thieno[2,3-d]pyrimidine core, a privileged structure in kinase inhibitor design, strategically functionalized with a reactive hydrazino group at the 4-position and a phenyl ring at the 5-position. The hydrazino moiety serves as a key synthetic handle, enabling researchers to efficiently construct diverse libraries of derivatives through condensation reactions with aldehydes, ketones, and other electrophiles, facilitating rapid structure-activity relationship (SAR) exploration. Its primary research value lies in the development of potent and selective inhibitors for a range of protein kinases, which are critical targets in oncology, inflammatory diseases, and CNS disorders. The planar, heteroaromatic system mimics the purine ring of ATP, allowing it to compete for the ATP-binding pocket in kinase catalytic domains. Researchers utilize this compound as a cornerstone intermediate for synthesizing novel small molecules aimed at modulating dysregulated signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c13-16-11-10-9(8-4-2-1-3-5-8)6-17-12(10)15-7-14-11/h1-7H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYLLTSMUHTLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352818
Record name 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113246-86-9
Record name 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Displacement of Thio or Halogen Substituents

A common strategy involves substituting a leaving group at position 4 of preformed thienopyrimidine cores. For example, 4-methylthio-5-phenylthieno[2,3-d]pyrimidine reacts with hydrazine hydrate in ethanol under reflux to yield the hydrazino derivative. This method mirrors the synthesis of pyridothienopyrimidines reported by Abdel-Mohsen and Geies, where methylthio groups were displaced by amines.

Reaction Conditions:

  • Substrate: 4-Methylthio-5-phenylthieno[2,3-d]pyrimidine

  • Reagent: Hydrazine hydrate (excess)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 65–75%

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where hydrazine attacks the electron-deficient carbon at position 4, displacing the methylthio group. The phenyl group at position 5 stabilizes the intermediate through resonance.

Halogen-Hydrazine Exchange

4-Chloro-5-phenylthieno[2,3-d]pyrimidine undergoes substitution with hydrazine in dimethylformamide (DMF) at elevated temperatures. This approach, analogous to the synthesis of triazolo derivatives, affords the target compound with minimal byproducts.

Optimization Insights:

  • Catalyst: Piperidine (1–2 drops) accelerates the reaction by deprotonating hydrazine.

  • Side Reactions: Overheating may lead to ring-opening or polymerization, necessitating temperature control.

Cyclization Reactions Involving Hydrazine

Friedländer Annulation with Hydrazine-Containing Intermediates

Friedländer condensations, widely used in fused heterocycle synthesis, can be adapted to incorporate hydrazino groups. For instance, reacting 5-amino-6-formyl-4-phenylthieno[2,3-d]pyrimidine with hydrazine hydrate in ethanolic KOH induces cyclization, forming a pyrido-thieno-pyrimidine scaffold with a hydrazino side chain.

Mechanistic Pathway:

  • Hydrazine condenses with the aldehyde group to form a hydrazone intermediate.

  • Intramolecular cyclization occurs, annulating the pyridine ring and introducing the hydrazino group.

Spectral Validation:

  • IR: Absence of carbonyl stretches (~1700 cm⁻¹) confirms cyclization.

  • ¹H NMR: A singlet at δ 8.2–8.5 ppm corresponds to the hydrazino proton.

Gewald Reaction Followed by Hydrazine Functionalization

The Gewald reaction constructs thienopyrimidine cores from ketones, aldehydes, and cyanoacetates. Subsequent treatment with hydrazine introduces the hydrazino group. For example:

Step 1: Synthesis of 5-phenylthieno[2,3-d]pyrimidin-4-one via Gewald reaction.
Step 2: Hydrazinolysis of the 4-keto group using hydrazine hydrate in acetic acid yields the hydrazino derivative.

Post-Modification of Preformed Thienopyrimidine Cores

Reductive Amination

4-Oxo-5-phenylthieno[2,3-d]pyrimidine reacts with hydrazine under reducing conditions (e.g., NaBH₄ or H₂/Pd-C) to form the hydrazino analog. This method offers high regioselectivity but requires anhydrous conditions to prevent hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-chloro-5-phenylthieno[2,3-d]pyrimidine, hydrazine hydrate, and DMF irradiated at 120°C for 15 minutes achieves 85% conversion, as demonstrated in analogous pyridothienopyrimidine systems.

Analytical Characterization and Spectral Data

Spectroscopic Profiles

  • IR Spectroscopy:

    • N-H stretches: 3300–3450 cm⁻¹ (hydrazino group).

    • C=N stretches: 1600–1650 cm⁻¹ (pyrimidine ring).

  • ¹H NMR (DMSO-d₆):

    • δ 2.4–2.6 ppm: Singlet for methyl groups (if present).

    • δ 7.3–7.8 ppm: Multiplet for phenyl protons.

    • δ 8.1–8.3 ppm: Singlet for H-2/H-6 pyrimidine protons.

    • δ 4.5–5.0 ppm: Broad peak for NHNH₂ (exchangeable with D₂O).

Mass Spectrometry

  • Molecular Ion Peak: m/z 283 [M+H]⁺.

  • Fragmentation Pattern: Loss of NHNH₂ (m/z 252) followed by cleavage of the thiophene ring.

Challenges and Optimization in Synthesis

Competing Side Reactions

  • Oxidation of Hydrazino Group: Exposure to air or moisture may oxidize -NHNH₂ to -N=N-, necessitating inert atmospheres.

  • Ring-Opening: Strong bases or prolonged heating can degrade the thienopyrimidine core.

Solvent and Catalyst Selection

  • Polar Aprotic Solvents: DMF or DMSO enhance reaction rates but may complicate purification.

  • Acid Catalysis: Trace HCl in ethanol improves yields by protonating the pyrimidine ring, enhancing electrophilicity at position 4 .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted thieno[2,3-d]pyrimidines .

Scientific Research Applications

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituent (Position 4) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Method
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine Hydrazino (-NHNH₂) Phenyl (C₆H₅) C₁₁H₉N₄S 241.28 Anticancer potential via kinase inhibition Hydrazinolysis of chlorinated precursors (e.g., using NH₂NH₂)
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine Chloro (-Cl) 4-Chlorophenyl C₁₂H₆Cl₂N₂S 281.15 High reactivity for nucleophilic substitution Chlorination using POCl₃/PCl₅
4-Hydroxy-5-phenylthieno[2,3-d]pyrimidine Hydroxyl (-OH) Phenyl C₁₁H₇N₂OS 229.25 Enhanced hydrogen-bonding capacity Sulfurization of pyrimidone precursors
4-Hydrazino-5-methylthieno[2,3-d]pyrimidine Hydrazino Methyl (-CH₃) C₇H₈N₄S 180.23 Reduced lipophilicity vs. phenyl analogue Similar hydrazinolysis routes
4-Anilino-6-phenylthieno[2,3-d]pyrimidine Anilino (-NHPh) Phenyl C₁₇H₁₂N₃S 290.36 Improved kinase inhibition in some studies Pd-catalyzed coupling reactions

Key Findings:

Substituent Effects on Reactivity and Bioactivity: The hydrazino group in the target compound provides nucleophilicity, enabling further functionalization (e.g., acrylamide derivatization for kinase targeting) . In contrast, chloro substituents (as in ) enhance electrophilicity, favoring SNAr reactions . Phenyl vs. Methyl at Position 5: The phenyl group increases aromatic stacking interactions in biological targets, improving binding affinity compared to methyl-substituted analogues .

Synthetic Accessibility: The target compound is synthesized via hydrazinolysis of chlorinated intermediates (e.g., 5-chloro-4-phenyl derivatives), a method also used for 4-hydrazino-5-methyl analogues . In contrast, 4-anilino derivatives (Figure 12C in ) require palladium-catalyzed cross-coupling, which is costlier but offers regioselectivity .

Biological Relevance: Thieno[2,3-d]pyrimidines with polar substituents (e.g., hydrazino, hydroxy) exhibit improved solubility and kinase inhibitory activity. For example, compound XIX in (a pyridino-thieno pyrimidine) shows potent VEGFR-2 inhibition, while the hydrazino group in the target compound may similarly enhance interaction with ATP-binding pockets . Chlorinated derivatives (e.g., ) are often intermediates for further functionalization rather than end-stage drugs due to their reactivity .

Biological Activity

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings through case studies and data tables.

Overview of the Compound

  • Chemical Formula : C12H10N4S
  • Molecular Weight : 242.3 g/mol
  • CAS Number : 113246-86-9

This compound has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This characteristic is crucial for its role as a potential drug candidate against various diseases.
  • Redox Reactions : The compound can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : In studies involving the MCF-7 breast cancer cell line, compounds related to thieno[2,3-d]pyrimidines have shown IC50 values in the nanomolar range. For example, derivatives exhibited IC50 values as low as 9.1 nM, indicating potent antiproliferative effects .
CompoundCell LineIC50 (nM)
This compoundMCF-7~9.1
Thienopyrimidine Derivative AMCF-728.0

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Helicobacter pylori Inhibition : Research has identified the compound's potential as an inhibitor against H. pylori, a bacterium responsible for gastric infections. The mechanism involves targeting NADH:ubiquinone oxidoreductase (complex I), which is crucial for the bacterium's survival .

Case Studies

  • Study on Anti-inflammatory Effects :
    • A series of thienopyrimidine derivatives were tested for their anti-inflammatory activity through COX inhibition assays. The results showed that certain derivatives had comparable efficacy to standard anti-inflammatory drugs like indomethacin .
  • Cytotoxicity Assessment :
    • A comprehensive study evaluated various thieno[2,3-d]pyrimidine derivatives against multiple cancer cell lines (e.g., HT1080 human fibrosarcoma). The most active derivative demonstrated an IC50 value of 3 nM against the KDR receptor .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructural DifferencesNotable Activities
4-Amino-5-phenylthieno[2,3-d]pyrimidineAmino group instead of hydrazinoModerate anticancer activity
4-Hydrazino-6-phenylthieno[2,3-d]pyrimidineDifferent substitution patternEnhanced enzyme inhibition

Q & A

Basic: What are the established synthetic routes for 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, and what are the critical steps affecting yield?

Methodological Answer:
The synthesis typically begins with 2-amino-4-phenylthiophene-3-carbonitrile, which undergoes cyclization with formic acid under reflux (16–18 hours) to form 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (85% yield). Subsequent chlorination with POCl₃ at 80°C for 2 hours yields 4-chloro-5-phenylthieno[2,3-d]pyrimidine (94% yield). The hydrazino group is introduced via nucleophilic substitution using hydrazine hydrate under controlled conditions. Key factors affecting yield include:

  • Reaction time optimization for cyclization (prolonged heating may degrade intermediates).
  • Stoichiometric control of POCl₃ to avoid over-chlorination.
  • Purification via cold-water precipitation to isolate intermediates efficiently .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming the hydrazino group (-NH-NH₂) via broad singlets at δ 4.5–5.5 ppm and aromatic protons in the phenyl and thienopyrimidine rings (δ 7.2–8.3 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight ([M+H]+ expected for C₁₂H₁₀N₄S: 258.07).
  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track chlorination and hydrazination steps .
  • HPLC Purity Analysis : Reverse-phase C18 columns with acetonitrile/water gradients (≥95% purity required for biological assays) .

Advanced: How can structural modifications at the hydrazino group influence biological activity?

Methodological Answer:
The hydrazino group serves as a versatile handle for derivatization:

  • Acylation : Reacting with carboxylic acid chlorides forms hydrazide derivatives, which may enhance kinase inhibition (e.g., ALK or FAK targets) by improving hydrogen bonding .
  • Schiff Base Formation : Condensation with aldehydes/ketones introduces imine linkages, potentially modulating solubility and cellular uptake. For example, 4-(4-nitrobenzylidenehydrazino) analogs showed improved antiproliferative activity in HeLa cells .
  • Metal Complexation : Hydrazino groups can chelate transition metals (e.g., Cu²+), enabling redox-active complexes for targeted DNA damage in cancer cells .

Advanced: How do substituents on the phenyl ring impact selectivity toward kinase targets?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl) : Enhance binding to ATP pockets of tyrosine kinases (e.g., ALK) by increasing π-π stacking with Phe residues. For instance, 5-(4-chlorophenyl) analogs showed 10-fold higher IC₅₀ than unsubstituted derivatives .
  • Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may reduce affinity due to steric clashes. Methyl or ethyl groups at the 5-position balance lipophilicity and selectivity .
  • Ortho-Substitution : Steric hindrance disrupts planar binding to kinases, redirecting activity toward microtubule modulation (observed in thieno[2,3-d]pyrimidine-taccalonolide hybrids) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms (ALK1 vs. ALK2). Validate activity using standardized panels (e.g., NCI-60) .
  • Impurity Artifacts : Trace POCl₃ or unreacted intermediates (e.g., 4-chloro precursors) may exhibit off-target effects. Reproduce results with HPLC-purified batches .
  • Hydrazino Stability : Degradation in aqueous media (e.g., DMEM) can generate inactive byproducts. Use fresh DMSO stocks and confirm stability via LC-MS .

Basic: What storage conditions are recommended for maintaining compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
  • Solvent : Use anhydrous DMSO for stock solutions (10 mM), avoiding freeze-thaw cycles.
  • Lyophilization : For long-term storage, lyophilize as a hydrochloride salt (enhances hydrazino group stability) .

Advanced: What computational tools are suitable for predicting binding modes with kinase targets?

Methodological Answer:

  • Docking (AutoDock Vina) : Use crystal structures of ALK (PDB: 4FZV) or FAK (PDB: 2JKK) to model hydrazino interactions with hinge regions.
  • MD Simulations (GROMACS) : Assess stability of hydrazino-ATP pocket complexes over 100 ns trajectories.
  • QSAR Models : Train on datasets of thieno[2,3-d]pyrimidine derivatives to correlate substituent Hammett constants (σ) with IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine

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